3-[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
Description
This compound belongs to the psoralen derivative family, characterized by a fused furocoumarin scaffold. Its structure includes a 4-bromophenyl substituent at the C3 position, a methyl group at C5, and a propanoic acid chain at C6 (Figure 1).
Properties
CAS No. |
777857-54-2 |
|---|---|
Molecular Formula |
C21H15BrO5 |
Molecular Weight |
427.2 g/mol |
IUPAC Name |
3-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid |
InChI |
InChI=1S/C21H15BrO5/c1-11-14(6-7-20(23)24)21(25)27-19-9-18-16(8-15(11)19)17(10-26-18)12-2-4-13(22)5-3-12/h2-5,8-10H,6-7H2,1H3,(H,23,24) |
InChI Key |
QCLNXCSEPQKIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furochromene core: This step involves the cyclization of a suitable precursor, such as a chalcone derivative, in the presence of an acid catalyst.
Introduction of the bromophenyl group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.
Attachment of the propanoic acid moiety: The final step involves the esterification or amidation of the intermediate compound to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following structural features:
- Furochromene Backbone : This fused ring system is known for its biological activity.
- Bromophenyl Group : The presence of a 4-bromophenyl group enhances the compound's reactivity and biological interactions.
- Propanoic Acid Moiety : This functional group contributes to the compound's solubility and potential interactions with biological macromolecules.
Medicinal Chemistry
Research indicates that compounds similar to 3-[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid exhibit promising therapeutic effects, particularly in cancer treatment.
Case Study: Antitumor Activity
A study demonstrated that derivatives of furochromenes showed significant antitumor activity against various cancer cell lines. For instance, furochromene derivatives were tested for their ability to inhibit cell proliferation in liver carcinoma (HEPG2) cells, revealing IC50 values ranging from 2.70 µM to 4.90 µM for different derivatives .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research indicates that furochromenes can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Photochemical Applications
The unique structure of this compound also makes it suitable for photochemical applications. Its ability to absorb light can be harnessed in photodynamic therapy (PDT), where light-sensitive compounds are used to target and destroy cancer cells.
Interaction Studies
Interaction studies involving this compound focus on its binding affinities with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding the mechanisms by which the compound exerts its biological effects.
Binding Affinity Analysis
Data from molecular docking studies indicate that this compound exhibits strong binding affinities with key targets involved in cancer progression and inflammation. The specific interactions at the molecular level are still under investigation but suggest potential pathways for therapeutic intervention.
Mechanism of Action
The mechanism of action of 3-[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular components: Affecting processes such as cell signaling, apoptosis, or gene expression.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key structural analogs differ in substituents at the C3 phenyl ring or the furocoumarin core. A comparative analysis is summarized in Table 1.
Table 1: Structural and Molecular Comparison of Analogs
*Calculated based on substituent replacement from .
Key Observations:
- Molecular Weight: The benzodioxepin analog (420.42 g/mol) is bulkier, which may reduce bioavailability compared to the target compound (449.28 g/mol) .
- Purity: High purity (>95%) is reported for the 4-chloro and 4-methoxy analogs, suggesting optimized synthesis protocols for halogenated and methoxylated derivatives .
Biological Activity
The compound 3-[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.2 g/mol. It features a furochromenone core integrated with a bromophenyl group and a propanoic acid side chain, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.2 g/mol |
| CAS Number | 777857-54-2 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit notable antimicrobial properties. In vitro evaluations suggest that these compounds can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, particularly in relation to cyclooxygenase (COX) enzymes. Inhibitory studies have shown that derivatives of this compound can reduce the activity of COX-2, which is implicated in inflammatory processes. This suggests potential therapeutic applications in treating conditions characterized by inflammation, such as arthritis.
Antioxidant Activity
Research has also highlighted the antioxidant capabilities of this compound. The presence of electron-withdrawing groups, such as bromine, enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapies aimed at combating oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assays on cancer cell lines have demonstrated that certain derivatives exhibit selective cytotoxic effects against specific types of cancer cells, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.
The biological activity of This compound is believed to be mediated through several molecular interactions:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenases.
- Receptor Modulation : It may interact with various receptors in cellular signaling pathways, modulating their activity and influencing cellular responses.
- Radical Scavenging : The structural features enable it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several furochromone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with brominated phenyl groups exhibited enhanced antibacterial activity compared to their non-brominated counterparts .
Study on Anti-inflammatory Effects
In a study focusing on anti-inflammatory properties, researchers found that derivatives of furochromones significantly inhibited COX-2 activity in vitro. The most potent derivative achieved an IC50 value indicating effective inhibition at low concentrations .
Cytotoxicity Assessment
A recent investigation assessed the cytotoxic effects of various furochromone derivatives on MCF-7 cells. Results showed that certain compounds led to significant reductions in cell viability through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
